molecular formula C14H10N4O11S2 B14582875 N,N'-(Oxydisulfonyl)bis(4-nitrobenzamide) CAS No. 61103-59-1

N,N'-(Oxydisulfonyl)bis(4-nitrobenzamide)

Cat. No.: B14582875
CAS No.: 61103-59-1
M. Wt: 474.4 g/mol
InChI Key: FKJSMUCRPSNKJA-UHFFFAOYSA-N
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Description

N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) is a chemical compound known for its unique structure and properties It consists of two 4-nitrobenzamide groups connected by an oxydisulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) typically involves the reaction of 4-nitrobenzamide with oxydisulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The amide groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-aminobenzamide derivatives.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The oxydisulfonyl linkage provides stability and enhances the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzamide: A simpler compound with similar nitro and amide groups but lacking the oxydisulfonyl linkage.

    Benzamide: The parent compound with an amide group attached to a benzene ring.

    N,N’-Disulfonylbis(4-nitrobenzamide): A related compound with disulfonyl linkages instead of oxydisulfonyl.

Uniqueness

N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) is unique due to its oxydisulfonyl linkage, which imparts distinct chemical and physical properties. This linkage enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

61103-59-1

Molecular Formula

C14H10N4O11S2

Molecular Weight

474.4 g/mol

IUPAC Name

(4-nitrobenzoyl)sulfamoyl N-(4-nitrobenzoyl)sulfamate

InChI

InChI=1S/C14H10N4O11S2/c19-13(9-1-5-11(6-2-9)17(21)22)15-30(25,26)29-31(27,28)16-14(20)10-3-7-12(8-4-10)18(23)24/h1-8H,(H,15,19)(H,16,20)

InChI Key

FKJSMUCRPSNKJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NS(=O)(=O)OS(=O)(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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